molecular formula C15H13FN4S B12148153 3-[(3-Fluorophenyl)methylthio]-5-phenyl-1,2,4-triazole-4-ylamine

3-[(3-Fluorophenyl)methylthio]-5-phenyl-1,2,4-triazole-4-ylamine

Cat. No.: B12148153
M. Wt: 300.4 g/mol
InChI Key: MORZDRFEIZLELA-UHFFFAOYSA-N
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Description

3-[(3-Fluorophenyl)methylthio]-5-phenyl-1,2,4-triazole-4-ylamine is a synthetic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a fluorophenyl group, a phenyl group, and a methylthio group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Fluorophenyl)methylthio]-5-phenyl-1,2,4-triazole-4-ylamine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate precursors.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic substitution reactions using fluorinated aromatic compounds.

    Attachment of the Methylthio Group: The methylthio group is often introduced through thiolation reactions using thiolating agents such as methylthiol.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Fluorophenyl)methylthio]-5-phenyl-1,2,4-triazole-4-ylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogenated compounds, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

3-[(3-Fluorophenyl)methylthio]-5-phenyl-1,2,4-triazole-4-ylamine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[(3-Fluorophenyl)methylthio]-5-phenyl-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(3-Fluorophenyl)methylthio]-6-(2-furanyl)pyridazine
  • 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole

Uniqueness

Compared to similar compounds, 3-[(3-Fluorophenyl)methylthio]-5-phenyl-1,2,4-triazole-4-ylamine is unique due to its specific combination of functional groups and the triazole ring structure. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H13FN4S

Molecular Weight

300.4 g/mol

IUPAC Name

3-[(3-fluorophenyl)methylsulfanyl]-5-phenyl-1,2,4-triazol-4-amine

InChI

InChI=1S/C15H13FN4S/c16-13-8-4-5-11(9-13)10-21-15-19-18-14(20(15)17)12-6-2-1-3-7-12/h1-9H,10,17H2

InChI Key

MORZDRFEIZLELA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(N2N)SCC3=CC(=CC=C3)F

Origin of Product

United States

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